molecular formula C14H16N2O B11805467 1-(4-Isopropylphenyl)-4-oxopyrrolidine-3-carbonitrile

1-(4-Isopropylphenyl)-4-oxopyrrolidine-3-carbonitrile

Cat. No.: B11805467
M. Wt: 228.29 g/mol
InChI Key: OTUWZPLVBDYMFN-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-4-oxopyrrolidine-3-carbonitrile is a chemical compound with a complex structure that includes a pyrrolidine ring, a carbonitrile group, and an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylphenyl)-4-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. The carbonitrile group can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylphenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1-(4-Isopropylphenyl)-4-oxopyrrolidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Isopropylphenyl)-4-oxopyrrolidine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

4-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carbonitrile

InChI

InChI=1S/C14H16N2O/c1-10(2)11-3-5-13(6-4-11)16-8-12(7-15)14(17)9-16/h3-6,10,12H,8-9H2,1-2H3

InChI Key

OTUWZPLVBDYMFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(C(=O)C2)C#N

Origin of Product

United States

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